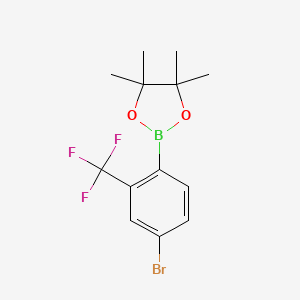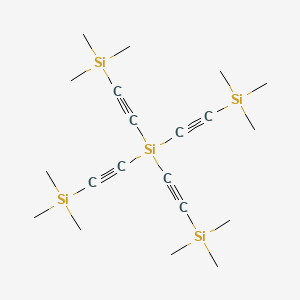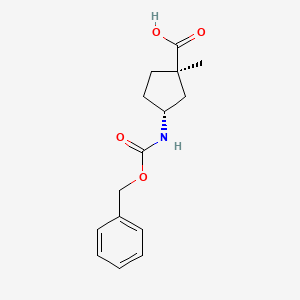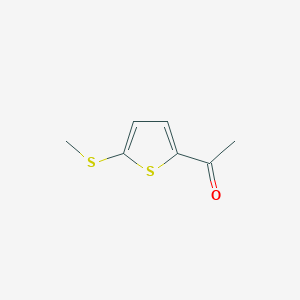![molecular formula C14H24N2O6 B14023396 cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include a hexahydrocyclopenta[c]pyrrole core and an amino group, making it a valuable candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid .
- (3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid .
- (1S,3aR,6aS)-Hexahydro-cyclopenta[C]pyrrole-1,2(1H)-dicarboxylic acid bis (tert-butyl) ester .
Uniqueness
cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its hexahydrocyclopenta[c]pyrrole core and amino group make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H24N2O6 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+,10?; |
Clave InChI |
LHWVHRJMOOCMKR-CVLICLBHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)

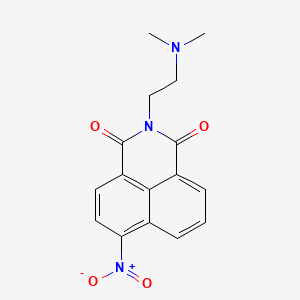

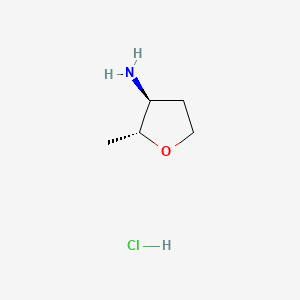
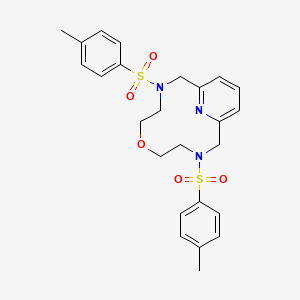
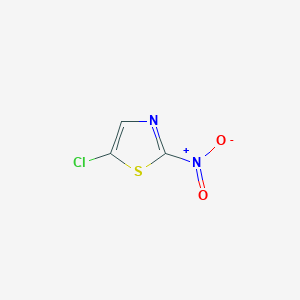
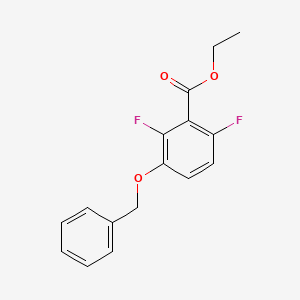
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

